molecular formula C8H11F9NO5PS B12563896 Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate CAS No. 181649-25-2

Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate

Cat. No.: B12563896
CAS No.: 181649-25-2
M. Wt: 435.20 g/mol
InChI Key: NRTUZVCPVJDGHI-UHFFFAOYSA-N
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Description

Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate is a specialized chemical compound known for its unique properties and applications in various fields of science and industry. This compound features a nonafluorobutane-1-sulfonyl group, which imparts significant stability and reactivity, making it valuable in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate typically involves the reaction of diethyl phosphoramidate with 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves the electrochemical fluorination of sulfolane to produce 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride, which is then reacted with diethyl phosphoramidate. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

    Hydrolysis: It can be hydrolyzed under basic conditions to yield corresponding sulfonic acids and phosphoramidates.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and phosphoramidates, depending on the specific nucleophile and reaction conditions employed .

Scientific Research Applications

Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate involves its ability to act as a strong electrophile due to the presence of the sulfonyl fluoride group. This electrophilicity allows it to react readily with nucleophiles, forming stable covalent bonds. The molecular targets and pathways involved in its action depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonyl Fluoride: Another sulfonyl fluoride compound with similar reactivity but different steric and electronic properties.

    Perfluorobutanesulfonyl Fluoride: A closely related compound with similar applications but differing in the length of the perfluorinated chain.

Uniqueness

Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate is unique due to its specific combination of a phosphoramidate group with a nonafluorobutane-1-sulfonyl group. This combination imparts distinct reactivity and stability, making it particularly valuable in applications requiring strong electrophiles and stable intermediates .

Properties

CAS No.

181649-25-2

Molecular Formula

C8H11F9NO5PS

Molecular Weight

435.20 g/mol

IUPAC Name

N-diethoxyphosphoryl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide

InChI

InChI=1S/C8H11F9NO5PS/c1-3-22-24(19,23-4-2)18-25(20,21)8(16,17)6(11,12)5(9,10)7(13,14)15/h3-4H2,1-2H3,(H,18,19)

InChI Key

NRTUZVCPVJDGHI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC

Origin of Product

United States

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